molecular formula C10H15NaO2 B12779217 Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate CAS No. 95685-37-3

Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate

Cat. No.: B12779217
CAS No.: 95685-37-3
M. Wt: 190.21 g/mol
InChI Key: HVMCPWAXCRYPME-UHFFFAOYSA-M
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Description

Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.2.1]octane family, which is known for its stability and diverse chemical reactivity. The presence of a sodium ion enhances its solubility in water, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides, depending on the substituent.

Scientific Research Applications

Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carboxylate group can form ionic interactions with positively charged residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate is unique due to its enhanced solubility in water, making it more versatile in aqueous environments. Its specific functional groups also allow for a broader range of chemical reactions and applications compared to its analogs.

Properties

CAS No.

95685-37-3

Molecular Formula

C10H15NaO2

Molecular Weight

190.21 g/mol

IUPAC Name

sodium;3-methylbicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C10H16O2.Na/c1-10(9(11)12)5-7-2-3-8(4-7)6-10;/h7-8H,2-6H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

HVMCPWAXCRYPME-UHFFFAOYSA-M

Canonical SMILES

CC1(CC2CCC(C2)C1)C(=O)[O-].[Na+]

Origin of Product

United States

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